Theophyllol - 8002-89-9

Theophyllol

Catalog Number: EVT-343542
CAS Number: 8002-89-9
Molecular Formula: C9H10N4Na2O4
Molecular Weight: 284.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Theophyllol can be sourced through both natural extraction and synthetic methods. Natural sources include tea leaves, where it can be extracted, though this method often yields lower purity compared to synthetic processes. Synthetic routes are preferred in pharmaceutical applications due to their ability to produce higher purity compounds in controlled conditions.

Classification

Theophyllol is classified as a methylxanthine, a subclass of xanthine derivatives. This classification is significant due to the compound's role in various biochemical processes, including inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.

Synthesis Analysis

The synthesis of Theophyllol can be achieved through several methods, with two primary approaches being biological extraction and chemical synthesis.

Methods

  1. Biological Extraction: This involves extracting Theophyllol from natural sources such as tea leaves. The extraction process typically includes steps like maceration, solvent extraction, and purification through chromatography.
  2. Chemical Synthesis: The most common synthetic route involves several steps:
    • Starting Materials: 6-aminouracil and dimethyl sulfate are commonly used.
    • Reactions: Initial reactions include stirring in an ice-salt bath followed by filtration and drying to produce intermediates like 6-amino-1,3-dimethyluracil. Subsequent steps involve adding acetic acid and sodium nitrite to form 6-amino-5-nitroso-1,3-dimethyluracil, which is then reduced using a palladium catalyst in methanol under high pressure to yield Theophyllol .
Molecular Structure Analysis

The molecular structure of Theophyllol can be represented by its chemical formula C7H8N4O2C_7H_8N_4O_2.

Structure Data

  • Molecular Weight: Approximately 180.16 g/mol.
  • Structural Features: The structure consists of a purine ring system with methyl groups at specific nitrogen positions, influencing its pharmacological properties.
Chemical Reactions Analysis

Theophyllol undergoes various chemical reactions that are essential for its synthesis and functional activity.

Reactions

  1. Formation of Intermediates: The initial reaction with dimethyl sulfate leads to the formation of methylated products.
  2. Reduction Reactions: Using palladium catalysts facilitates the reduction of nitroso intermediates to yield the final product.
  3. Pharmacological Activity: Theophyllol acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP in cells, which is crucial for its bronchodilator effects.
Mechanism of Action

The mechanism by which Theophyllol exerts its effects involves several biochemical pathways:

Process

  1. Adenosine Receptor Antagonism: Theophyllol blocks adenosine receptors, leading to increased heart rate and bronchodilation.
  2. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it prevents the breakdown of cyclic AMP, enhancing smooth muscle relaxation in the airways.
  3. Calcium Mobilization: It also influences intracellular calcium levels, contributing to muscle relaxation.
Physical and Chemical Properties Analysis

The physical and chemical properties of Theophyllol are crucial for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: Approximately 270 °C.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Theophyllol has several scientific uses primarily in medicine:

  1. Bronchodilator: Used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial muscles.
  2. Cardiovascular Effects: It is also investigated for its potential benefits in cardiovascular health through its effects on heart rate and vascular smooth muscle relaxation.
  3. Research Applications: In laboratory settings, it serves as a model compound for studying methylxanthine pharmacology and developing new therapeutic agents.
Historical Evolution of Theophylline in Pharmacological Research

Early Discovery and Initial Applications in Respiratory Medicine

The isolation and characterization of theophylline (1,3-dimethylxanthine) in 1888 by German biologist Albrecht Kossel marked a pivotal moment in pharmacological history. Kossel successfully extracted the compound from tea leaves (Camellia sinensis), identifying its molecular structure as C₇H₈N₄O₂ with a molecular weight of 180.16 g/mol. This foundational work established the first natural source of what would become one of medicine's most enduring respiratory agents [1] [4]. Seven years after Kossel's discovery, Nobel laureate Emil Fischer and colleague Lorenz Ach achieved the first complete chemical synthesis of theophylline from 1,3-dimethyluric acid, enabling broader scientific investigation and eventual pharmaceutical production [3] [6].

Despite its identification as a tea component, theophylline's initial clinical applications surprisingly bypassed respiratory conditions entirely. Throughout the early 1900s, physicians primarily prescribed it as a potent diuretic and cardiac stimulant. The compound's ability to promote urine output made it valuable for managing edema, particularly in patients with congestive heart failure. This therapeutic focus dominated for nearly two decades after its isolation [1] [6]. The critical turning point came in 1922 when physician Samuel Hirsch made the seminal observation of theophylline's bronchospasmolytic properties. Hirsch documented significant improvement in breathing patterns among asthma patients receiving theophylline, providing the first clinical evidence of its respiratory potential. Despite this breakthrough finding, theophylline remained primarily classified as a cardiovascular and renal drug throughout much of the early 20th century [1].

The 1970s witnessed revolutionary advances that transformed theophylline into a cornerstone of respiratory therapy. Researchers elucidated its complex pharmacokinetics, revealing substantial interpatient variability influenced by age, smoking status, liver function, and concomitant medications. This understanding coincided with the development of sustained-release formulations (e.g., Theostat, Quibron), which overcame the challenge of rapid hepatic metabolism by maintaining stable plasma concentrations. These pharmaceutical innovations enabled once or twice-daily dosing regimens and established serum concentration monitoring (10-20 μg/mL) as the standard for optimizing therapeutic efficacy [2] [3] [6].

Table 1: Key Historical Milestones in Theophylline Research and Clinical Application

YearEventSignificance
1888Isolation by Albrecht KosselFirst identification from tea leaves
1895Chemical synthesis by Emil FischerEnabled pharmaceutical production
1902Introduction as a diureticFirst clinical application
1922Bronchodilator effect discovery by HirschFoundation for respiratory use
1930sDocumentation of anti-asthmatic effectsExpanded respiratory applications
1970sSustained-release formulations developedRevolutionized dosing regimens
1980sSerum concentration monitoring standardizedImproved therapeutic precision

Paradigm Shifts: Transition from Bronchodilator to Immunomodulatory Agent

The 1980s witnessed a fundamental transformation in the understanding of asthma and COPD pathophysiology, with research establishing these conditions as chronic inflammatory disorders rather than purely bronchoconstrictive diseases. This conceptual revolution precipitated a dramatic reevaluation of theophylline's mechanisms beyond bronchodilation. Landmark studies revealed that theophylline exerted significant anti-inflammatory effects even at plasma concentrations substantially below (5-10 μg/mL) those required for bronchodilation (15-20 μg/mL). This discovery initiated a profound shift in the scientific community's perception of the drug's primary therapeutic value [3] [7].

Molecular pharmacology research uncovered multiple complementary mechanisms underlying theophylline's immunomodulatory actions:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE isoenzymes, particularly PDE3 and PDE4, leading to intracellular accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated cAMP levels in inflammatory cells suppress the release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and leukotrienes [3] [7].

  • Adenosine Receptor Antagonism: As a non-selective competitive antagonist of adenosine receptors (A₁, A₂A, A₂B, A₃), theophylline blocks adenosine-mediated inflammatory pathways. This action is particularly important in preventing adenosine-induced mast cell degranulation and subsequent release of bronchoconstrictive mediators like histamine [3] [7].

  • Epigenetic Modulation: The most transformative discovery revealed theophylline's ability to activate histone deacetylase-2 (HDAC2) at sub-therapeutic concentrations. In COPD patients, oxidative stress inhibits HDAC2 via phosphoinositide 3-kinase-δ (PI3K-δ) induction, resulting in corticosteroid resistance. Theophylline restores HDAC2 activity, thereby reversing steroid insensitivity and enhancing the anti-inflammatory efficacy of glucocorticoids [3] [7].

  • Nuclear Factor Kappa-B (NF-κB) Inhibition: Theophylline suppresses the translocation of this master pro-inflammatory transcription factor to the nucleus, effectively reducing the expression of multiple inflammatory genes implicated in asthma and COPD pathogenesis [7].

This mechanistic evolution fundamentally reshaped clinical practice. Large registry studies, including comprehensive analyses of Danish prescription patterns, documented a progressive decline in theophylline utilization as highly targeted anti-inflammatory biologics and advanced bronchodilators entered the respiratory therapeutic arsenal. Between 1997 and 2016, prevalence rates plummeted from 401 to just 26 per 100,000 individuals [5]. However, contemporary research has identified a potential resurgence in specific patient populations, particularly those with severe corticosteroid-resistant asthma and neutrophil-predominant COPD, where low-dose theophylline regimens (targeting plasma concentrations of 5-10 μg/mL) demonstrate unique efficacy in restoring inflammatory control [3] [7].

Table 2: Comparative Mechanisms of Theophylline at Bronchodilator vs. Immunomodulatory Doses

Biological TargetHigh-Dose Effect (Bronchodilation)Low-Dose Effect (Immunomodulation)
PDE InhibitionSignificant smooth muscle relaxationModerate anti-inflammatory cytokine modulation
Adenosine Receptor BlockadePronounced bronchoconstriction preventionReduced mast cell activation
HDAC2 ActivationMinimal effectRestoration of corticosteroid sensitivity
NF-κB TranslocationLimited suppressionSignificant inhibition of inflammatory genes
IL-10 SecretionNo significant changeMarked increase in anti-inflammatory cytokine

Key Milestones in Structural and Functional Derivative Development

Theophylline's relatively narrow therapeutic index and non-selective pharmacodynamic profile have driven extensive medicinal chemistry efforts to develop improved derivatives with enhanced efficacy and reduced adverse effect potential. These structural modifications have primarily targeted the xanthine core at positions N7, C8, and the methyl groups at N1 and N3, yielding compounds with distinct receptor selectivity profiles [4] [7].

  • Bamifylline (8-benzyltheophylline): This C8-substituted derivative emerged as a significant advancement through its enhanced PDE4 selectivity. By specifically targeting this phosphodiesterase isoform abundant in immune cells, bamifylline achieved superior anti-inflammatory effects while minimizing the broad adenosine receptor antagonism responsible for theophylline's cardiovascular and central nervous system side effects. Clinical studies demonstrated preserved efficacy in asthma management with significantly improved tolerability compared to the parent compound [7].

  • Doxofylline (7-(1,3-dioxalan-2-ylmethyl)theophylline): Representing a breakthrough in receptor selectivity, this N7-modified theophylline derivative exhibits preserved bronchodilatory efficacy coupled with markedly reduced affinity for adenosine receptors. This specific structural alteration translates to a dramatically improved safety profile regarding cardiac and neurological adverse effects. Clinical trials established doxofylline's non-inferiority to theophylline in managing asthma and COPD exacerbations while demonstrating significantly fewer drug-related adverse events and drug interactions [4] [7].

  • Pentoxifylline (oxpentifylline): This 1-(5-oxohexyl)-3,7-dimethylxanthine derivative features modifications at the N1 position that substantially alter its pharmacological properties. Pentoxifylline demonstrates significantly enhanced hemorrheological effects and immunomodulatory activity compared to theophylline. While less potent as a bronchodilator, it has established therapeutic applications in peripheral vascular diseases and shows promising anti-fibrotic effects in preclinical models of respiratory conditions [4] [7].

Contemporary research focuses on developing third-generation xanthine derivatives with optimized receptor binding characteristics. Novel compounds under investigation include selective adenosine A₂B receptor antagonists, which may provide targeted inhibition of adenosine-mediated bronchoconstriction without blocking potentially beneficial A₂A receptor signaling. Additionally, dual PDE4/phosphodiesterase 7 (PDE7) inhibitors show promise in preclinical models for suppressing corticosteroid-insensitive inflammation, potentially offering therapeutic advantages in severe neutrophilic airway diseases [7].

Table 3: Structural Derivatives of Theophylline and Their Therapeutic Advantages

DerivativeStructural ModificationKey Pharmacological Advantage
BamifyllineBenzyl group at C8 positionEnhanced PDE4 selectivity
DoxofyllineDioxolane group at N7 positionReduced adenosine receptor affinity
Pentoxifylline5-oxohexyl group at N1 positionImproved hemorrheological effects
ProxyphyllineHydroxypropyl at N7 positionReduced cardiac stimulation
AcephyllineDiethylaminoethyl at N7 positionEnhanced water solubility

Properties

CAS Number

8002-89-9

Product Name

Theophyllol

IUPAC Name

disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate

Molecular Formula

C9H10N4Na2O4

Molecular Weight

284.18 g/mol

InChI

InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2

InChI Key

KXRNMXPUTQVFOA-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+].[Na+]

Canonical SMILES

CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.